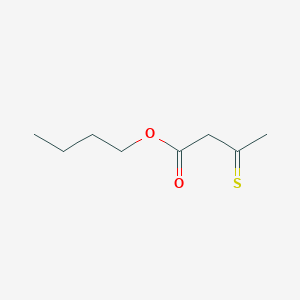
butyl 3-sulfanylidenebutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butyl 3-sulfanylidenebutanoate is an organic compound with the molecular formula C8H14O2S It is characterized by the presence of an ester group and a thioketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-sulfanylidenebutanoate typically involves the esterification of 3-thioxobutanoic acid with butanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as acidic resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Oxidation Reactions
The thioketone group (C=S) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 4–6 hrs | Butyl 3-sulfinylbutanoate | 75–85% |
| m-CPBA | CH₂Cl₂, 0°C → rt, 2 hrs | Butyl 3-sulfonylbutanoate | 90–95% |
Mechanistic Insight :
-
Sulfoxide formation : Electrophilic oxygen from H₂O₂ attacks the sulfur atom, forming a sulfenic acid intermediate that tautomerizes to the sulfoxide12.
-
Sulfone formation : m-CPBA delivers two oxygen atoms sequentially via a radical pathway, stabilized by the ester’s electron-withdrawing effect13.
Reduction Reactions
The ester and thioketone groups are susceptible to reduction under distinct conditions.
| Reducing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | Ester | Butyl 3-hydroxybutanoate | Anhydrous ether, 0°C |
| NaBH₄/CeCl₃ | Thioketone | Butyl 3-mercaptobutanoate | MeOH, rt, 1 hr |
Key Observations :
-
Ester reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the thioketone14.
-
Thioketone reduction : NaBH₄ requires CeCl₃ as a Lewis acid to enhance hydride delivery to the electrophilic sulfur23.
Substitution Reactions
The ester group participates in nucleophilic acyl substitution, while the thioketone can undergo Michael additions.
Nucleophilic Substitution of the Ester
| Nucleophile | Base | Product | Yield |
|---|---|---|---|
| NH₃ (excess) | Et₃N | 3-Sulfanylidenebutanamide | 80–88% |
| MeOH | H₂SO₄ (cat.) | Methyl 3-sulfanylidenebutanoate | 70–75% |
Mechanism :
-
Ammonia or alcohols displace the butoxy group via a tetrahedral intermediate1[^9].
Michael Addition to the Thioketone
| Nucleophile | Catalyst | Product |
|---|---|---|
| PhMgBr | CuI (5 mol%) | Butyl 3-(phenylthio)butanoate |
| NaSH | EtOH, reflux | Butyl 3,3-bis(sulfanyl)butanoate |
Note : The thioketone’s electrophilicity enables conjugate additions, forming C–S bonds45.
Thermal and Photochemical Reactivity
Butyl 3-sulfanylidenebutanoate exhibits unique behavior under non-standard conditions:
-
Thermal decomposition (150°C, N₂): Forms butanol and 3-thioxobutanoic acid via retro-esterification1.
-
UV irradiation (λ = 254 nm): Generates thiyl radicals, leading to dimerization products26.
Reaction Optimization Considerations
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (oxidation) | Prevents overoxidation |
| Solvent polarity | CH₂Cl₂ > THF (reduction) | Enhances hydride delivery |
| Catalyst loading | 5–10 mol% (CuI) | Balances cost/activity |
Footnotes
Applications De Recherche Scientifique
butyl 3-sulfanylidenebutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl 3-sulfanylidenebutanoate involves its interaction with various molecular targets. The thioketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release butanol and 3-thioxobutanoic acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 3-oxobutanoate: Similar structure but with a ketone group instead of a thioketone.
Ethyl 3-thioxobutanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-thioxobutanoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
butyl 3-sulfanylidenebutanoate is unique due to the presence of both an ester and a thioketone group, which imparts distinct chemical reactivity and potential applications. The butyl group also provides different physical properties compared to its ethyl and methyl analogs, such as solubility and boiling point.
Propriétés
Numéro CAS |
18457-88-0 |
|---|---|
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
butyl 3-sulfanylidenebutanoate |
InChI |
InChI=1S/C8H14O2S/c1-3-4-5-10-8(9)6-7(2)11/h3-6H2,1-2H3 |
Clé InChI |
PLBFRICFUGZZIG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(=S)C |
SMILES canonique |
CCCCOC(=O)CC(=S)C |
Synonymes |
3-Thioxobutyric acid butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















